3-Chloro-2,6-dimethylquinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

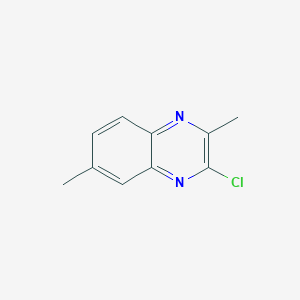

3-Chloro-2,6-dimethylquinoxaline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2. It belongs to the quinoxaline family, which is characterized by a fused benzene and pyrazine ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2,6-dimethylquinoxaline typically involves the reaction of 2,6-dimethylquinoxaline with a chlorinating agent. One common method is the chlorination of 2,6-dimethylquinoxaline using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction proceeds as follows:

C8H6N2+Cl2→C10H9ClN2+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Green chemistry approaches, such as using less hazardous reagents and solvents, are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-dimethylquinoxaline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biological Activity

3-Chloro-2,6-dimethylquinoxaline is a member of the quinoxaline family, known for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoxaline core with chlorine and methyl substituents that significantly influence its biological properties.

Research indicates that this compound exhibits various mechanisms of action:

- Acetylcholinesterase Inhibition : The compound has shown potent inhibitory activity against acetylcholinesterase (AChE), with an IC50 value of 0.077 µM, demonstrating higher potency than established inhibitors like tacrine and galanthamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

- Antimicrobial Activity : Quinoxaline derivatives, including this compound, have exhibited significant antimicrobial properties against various bacterial and fungal strains. The compound's effectiveness is attributed to its ability to disrupt cellular processes in pathogens.

- Anticancer Properties : Preliminary studies suggest that quinoxaline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .

Structure-Activity Relationships (SAR)

The activity of this compound can be influenced by modifications to its structure:

- Chlorine Substitution : The presence of chlorine at the 3-position enhances AChE inhibitory activity compared to other substitutions .

- Methyl Groups : The dimethyl groups at the 2 and 6 positions contribute to increased lipophilicity, facilitating better membrane permeability and bioavailability .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase Inhibition | Potent AChE inhibitor | 0.077 |

| Antimicrobial Activity | Effective against various pathogens | Variable |

| Anticancer Activity | Induces apoptosis | Not specified |

Case Study: Antifungal Efficacy

A study evaluated the antifungal properties of quinoxaline derivatives against Candida species. This compound demonstrated moderate efficacy against Candida albicans, suggesting potential for further development in antifungal therapies .

Case Study: Neuroprotective Effects

In a model assessing neuroprotective effects, compounds similar to this compound showed promise in reducing neurotoxicity associated with oxidative stress in neuronal cell lines. This supports its potential role in neurodegenerative disease management .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

3-Chloro-2,6-dimethylquinoxaline has been investigated for its antimicrobial properties against various bacterial strains. Studies show that derivatives of quinoxaline exhibit notable efficacy in inhibiting the growth of pathogens, making them potential candidates for developing new antimicrobial agents.

Anticancer Properties

Research indicates that compounds similar to this compound can interfere with DNA synthesis and cell division in cancer cells. This mechanism suggests its potential use as a lead compound in anticancer drug development. For instance, a study highlighted the cytotoxic effects of quinoxaline derivatives on several cancer cell lines, demonstrating the compound's promise in oncology .

Biochemical Research

Enzyme Interaction Studies

this compound has been utilized to study enzyme interactions, particularly with DNA topoisomerases. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic targets. The ability to inhibit these enzymes can lead to significant advancements in treating diseases related to uncontrolled cell proliferation .

Metabolic Pathway Insights

The compound is also employed in biochemical research to explore metabolic pathways. By studying how it interacts with specific receptors and enzymes, researchers can gain insights into biological processes that may be targeted for therapeutic intervention.

Material Science

Polymer Development

In material science, this compound is explored for its incorporation into polymer formulations. Its unique chemical properties enhance the thermal stability and mechanical strength of materials, making it valuable in producing high-performance polymers used in various industrial applications .

Analytical Chemistry

Reference Standards

The compound serves as a reference standard in analytical chemistry, particularly in chromatographic methods. It aids researchers in accurately quantifying other compounds within complex mixtures, ensuring reliable results in various analytical applications .

Case Studies and Research Findings

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

3-chloro-2,6-dimethylquinoxaline |

InChI |

InChI=1S/C10H9ClN2/c1-6-3-4-8-9(5-6)13-10(11)7(2)12-8/h3-5H,1-2H3 |

InChI Key |

OSXHMCWHYOPKTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=C(N=C2C=C1)C)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.